molecular formula C13H12O3S B1649718 Phenol, 2-[(4-methylphenyl)sulfonyl]- CAS No. 10371-01-4

Phenol, 2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1649718
CAS No.: 10371-01-4
M. Wt: 248.3 g/mol
InChI Key: GRNCNZGRNOWBKC-UHFFFAOYSA-N
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Description

Phenol, 2-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of phenols and sulfones. This compound is characterized by the presence of a phenol group and a sulfonyl group attached to a methyl-substituted benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of phenol derivatives. One common method is the reaction of phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(4-methylphenyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the sulfonylation process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Phenol, 2-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:

    Phenol, 2-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine substituent instead of a methyl group.

    Phenol, 2-[(4-nitrophenyl)sulfonyl]-: Contains a nitro group, which imparts different chemical properties.

    Phenol, 2-[(4-methoxyphenyl)sulfonyl]-: Features a methoxy group, affecting its reactivity and applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNCNZGRNOWBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446907
Record name Phenol, 2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10371-01-4
Record name Phenol, 2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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